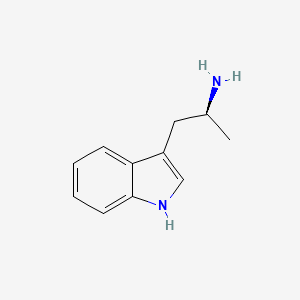

1H-Indole-3-ethanamine, alpha-methyl-, (alphaS)-

Beschreibung

(alphaS)-1H-Indole-3-ethanamine, alpha-methyl-, is the (S)-enantiomer of alpha-methyltryptamine (B1671934). The presence of a chiral center at the alpha carbon of the ethylamine (B1201723) side chain gives rise to two stereoisomers: (R)- and (S)-α-methyltryptamine. legal-high-inhaltsstoffe.de The specific spatial arrangement of the atoms in the (alphaS)- isomer influences its interaction with biological targets, a key area of investigation in medicinal chemistry and pharmacology.

The scientific exploration of tryptamines, a class of monoamine alkaloids, has a rich history. Tryptamine (B22526) itself is a metabolite of the essential amino acid tryptophan. researchgate.net Early research in the mid-20th century identified the significance of tryptamine derivatives in neurochemistry, particularly with the discovery of serotonin (B10506) (5-hydroxytryptamine) as a crucial neurotransmitter. wikipedia.org This period saw a surge in the synthesis and investigation of various tryptamine analogs to understand their effects on the central nervous system. Alpha-methyltryptamine (αMT) was first synthesized in the mid-20th century and was initially investigated for its potential as an antidepressant. wikipedia.orgnih.gov It was even briefly marketed in the Soviet Union under the trade name Indopan. wikipedia.org

Indole (B1671886) alkaloids, characterized by the indole heterocyclic ring system, are a vast and structurally diverse group of natural and synthetic compounds. psychonautwiki.org This structural motif is a key component in a multitude of biologically active molecules, including neurotransmitters like serotonin and hormones like melatonin. The indole ring's electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in drug discovery. mdma.ch In the context of chemical biology, the study of indole alkaloids provides valuable tools for probing the function of receptors and enzymes in the central nervous system.

The introduction of a methyl group at the alpha position of the tryptamine side chain has significant pharmacological implications. This structural modification renders the molecule a poorer substrate for monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines like serotonin. iiab.me This inhibition of enzymatic breakdown prolongs the compound's duration of action. The alpha-methylation also influences the compound's interaction with serotonin receptors and monoamine transporters. usdoj.gov

Research into alpha-methylated tryptamines, including αMT, has been instrumental in elucidating the function of the serotonergic system. Studies comparing the activity of different enantiomers, such as (alphaS)- and (alphaR)-α-methyltryptamine, have provided valuable insights into the stereochemical requirements for binding to and activating serotonin receptors. A notable study developed a procedure for the preparation of optically pure α-methyltryptamines to investigate their affinities at different serotonin receptor subtypes. nih.gov The research found that the enantioselectivity at these receptors varied depending on other substitutions on the indole ring. For instance, with a 5-hydroxy or 5-methoxy substituent, the (S)-enantiomer demonstrated a higher or equipotent affinity compared to the (R)-enantiomer at certain serotonin binding sites. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQQURBVYWZKJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7795-51-9 | |

| Record name | Indopan, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOPAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J1FVI77RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation Pathways of Alphas 1h Indole 3 Ethanamine, Alpha Methyl

In Vitro Metabolic Studies

In vitro models are crucial for investigating the metabolic fate of xenobiotics in a controlled environment, providing insights into the specific enzymes and pathways involved.

The primary tools for studying the in vitro metabolism of this compound are hepatic microsomes and hepatocytes. thermofisher.com Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. thermofisher.commdpi.com Incubating the compound with liver microsomes, fortified with necessary cofactors like NADPH, allows for the investigation of Phase I oxidative metabolism. thermofisher.com

Cryopreserved or fresh hepatocytes, which are the main cells of the liver, offer a more complete model as they contain both Phase I and Phase II enzymes, enabling the study of the full sequence of biotransformation. researchgate.netnih.gov Studies utilizing pooled human hepatocyte incubations have been instrumental in identifying the metabolic profile of (alphaS)-1H-Indole-3-ethanamine, alpha-methyl-. nih.gov The metabolic activity in these models is confirmed by running control substrates, such as diclofenac, to ensure the enzyme systems are active. nih.govmdpi.com

Phase I metabolism involves the introduction or unmasking of functional groups on the parent molecule, primarily through oxidation. For (alphaS)-1H-Indole-3-ethanamine, alpha-methyl-, hydroxylation is a key Phase I pathway. Studies have consistently identified hydroxylated metabolites.

In vitro incubations with human hepatocytes revealed the formation of hydroxylated metabolites (hydroxy-α-MT). nih.gov Older studies using rat liver microsomes also identified 6-hydroxy-α-MT as a product. nih.gov In vivo studies in rats further support these findings, identifying 6-hydroxy-AMT and 7-hydroxy-AMT in urine samples. nih.gov Another oxidative metabolite, 2-oxo-AMT, was also detected, indicating oxidation on the ethylamine (B1201723) side chain. nih.gov

Following Phase I, the modified metabolites often undergo Phase II conjugation, where an endogenous polar molecule is attached, greatly increasing water solubility and facilitating excretion. longdom.orgdrughunter.com

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the metabolite. Both O-glucuronides (on the hydroxyl group) and N-glucuronides have been identified. In human hepatocyte incubations, hydroxy-α-MT glucuronide was detected. nih.govmdpi.com Glucuronide conjugates were also found in early rat urine studies. nih.gov

Sulfation: The addition of a sulfate (B86663) group is another significant conjugation reaction. Multiple hydroxy-α-MT sulfate metabolites have been identified as major products in human hepatocyte models. nih.gov

Acetylation: N-acetylation, the addition of an acetyl group to the primary amine, has also been observed. N-acetyl-α-MT was identified in both human hepatocyte incubations and postmortem blood samples. nih.gov

The combination of these pathways leads to a diverse range of metabolites. For instance, metabolites that have undergone both hydroxylation and subsequent glucuronidation or sulfation are commonly found. nih.govmdpi.com

The Cytochrome P450 (CYP) enzyme superfamily, located primarily in the liver, is responsible for the majority of Phase I oxidative reactions. mdpi.comnih.govmdpi.com The hydroxylation of the indole (B1671886) ring of (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- is catalyzed by these monooxygenases. mdpi.com While the specific CYP isoforms responsible for its metabolism have not been definitively identified in all studies, research on related indole compounds suggests the involvement of isoforms such as CYP1A and CYP3A. nih.gov The metabolism of many amine-containing drugs is known to be mediated by various CYP enzymes, including CYP2D6, CYP3A4, CYP2C19, and CYP1A2. mdpi.comresearchgate.net

Phase II reactions are catalyzed by a different set of enzymes. longdom.org

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for glucuronidation. drughunter.com

Sulfotransferases (SULTs) mediate sulfation. drughunter.com

N-acetyltransferases (NATs) catalyze the acetylation process. drughunter.com

In Vivo Metabolic Pathways (Preclinical Animal Models)

To understand the metabolic fate of a compound in a whole organism, preclinical studies in animal models are essential.

Studies involving the oral administration of (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- to male Wistar rats have provided significant in vivo data. nih.govresearchgate.net Urine collected over a 24-hour period was analyzed after enzymatic hydrolysis (using β-glucuronidase/arylsulfatase to cleave conjugates) to identify the core metabolites. nih.govresearchgate.net

The analysis identified several Phase I metabolites, confirming the importance of hydroxylation and oxidation pathways observed in vitro. The primary metabolites detected in rat urine were:

6-hydroxy-AMT

7-hydroxy-AMT

1'-hydroxy-AMT

2-oxo-AMT nih.gov

These findings align with and complement the data from in vitro human hepatocyte studies, showing a consistent pattern of metabolism centered on hydroxylation of the indole ring and oxidation of the side chain. nih.govnih.gov

Data Tables

Table 1: Metabolites of (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- Identified in In Vitro Human Hepatocyte Incubations

| Metabolite Class | Specific Metabolite Identified | Metabolic Pathway |

| Phase I | Hydroxy-α-MT | Hydroxylation |

| Phase II | Hydroxy-α-MT O-sulfate | Hydroxylation, Sulfation |

| Hydroxy-α-MT O-glucuronide | Hydroxylation, Glucuronidation | |

| N-acetyl-α-MT | Acetylation | |

| N-glucuronide-α-MT | Glucuronidation | |

| Source: Data compiled from research findings. nih.govmdpi.com |

Table 2: Metabolites of (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- Identified in Rat Urine

| Metabolite | Metabolic Pathway |

| 6-hydroxy-AMT | Aromatic Hydroxylation |

| 7-hydroxy-AMT | Aromatic Hydroxylation |

| 1'-hydroxy-AMT | Aliphatic Hydroxylation |

| 2-oxo-AMT | Oxidation |

| Source: Data compiled from in vivo rodent studies. nih.gov |

Identification of Species-Specific Metabolic Differences

Species-specific differences in the metabolism of α-methyltryptamine have been observed, particularly between rats and humans. In vivo studies in rats identified several urinary metabolites, including 2-oxo-AMT, 6-hydroxy-AMT, 7-hydroxy-AMT, and 1'-hydroxy-AMT. wikipedia.org

In contrast, studies with human hepatocytes and analyses of postmortem samples have revealed a more extensive metabolic profile. In humans, the metabolic transformations include hydroxylation at various positions on the indole ring, followed by extensive conjugation reactions such as O-sulfation and O-glucuronidation. nih.govpsychonautwiki.org N-glucuronidation and N-acetylation have also been identified as metabolic pathways in humans. nih.govpsychonautwiki.org A notable difference is the apparent absence of oxidative deamination as a major pathway in humans, which is likely due to the protective effect of the alpha-methyl group. psychonautwiki.org This contrasts with some earlier findings in rat liver microsomes which suggested the formation of 3-indolylacetone (B73846) through this pathway. psychonautwiki.org

The table below summarizes the identified metabolites in different species.

| Metabolite | Species Identified In | Metabolic Pathway |

| 2-Oxo-AMT | Rat | Oxidation |

| 6-Hydroxy-AMT | Rat, Human | Hydroxylation |

| 7-Hydroxy-AMT | Rat, Human | Hydroxylation |

| 1'-Hydroxy-AMT | Rat | Hydroxylation |

| Hydroxy-α-MT glucuronide | Human | Hydroxylation, O-glucuronidation |

| Hydroxy-α-MT sulfate | Human | Hydroxylation, O-sulfation |

| N-acetyl-α-MT | Human | N-acetylation |

| N-glucuronide-α-MT | Human | N-glucuronidation |

Evaluation of Metabolic Stability

The metabolic stability of a compound is a critical factor in determining its pharmacokinetic profile. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess this parameter. bioduro.comutsouthwestern.eduresearchgate.net For (alphaS)-1H-Indole-3-ethanamine, alpha-methyl-, its structure, specifically the alpha-methyl group, confers a degree of metabolic stability by hindering oxidative deamination by MAO-A. wikipedia.org

In vitro studies with human hepatocytes have shown that α-methyltryptamine is metabolized relatively slowly. mdpi.com One study observed a 25% decrease in the parent compound's signal intensity after a 3-hour incubation period, suggesting a prolonged metabolic half-life. mdpi.com This slow metabolism is consistent with the long duration of its pharmacological effects. mdpi.com

Enzyme Interactions and Inhibition Kinetics

(alphaS)-1H-Indole-3-ethanamine, alpha-methyl- interacts with several key enzyme systems, most notably monoamine oxidases. These interactions are central to its pharmacological activity.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

α-Methyltryptamine is a potent inhibitor of monoamine oxidase, with a pronounced selectivity for the MAO-A isoform. usdoj.gov MAO-A and MAO-B are crucial enzymes in the metabolism of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). patsnap.com

In vitro studies have demonstrated that racemic α-methyltryptamine inhibits MAO-A with high potency. nih.gov One study reported an IC50 value of 0.049 µM for the inhibition of MAO-A by AMT. iatdmct2017.jp The inhibition of MAO-B is significantly weaker, with IC50 values reported to be in the higher micromolar range. nih.gov This selectivity for MAO-A is a key feature of its pharmacological profile. While these studies were conducted on the racemate, it is highly probable that the (alphaS)-enantiomer contributes significantly to this inhibitory activity.

The table below presents the reported IC50 values for the inhibition of MAO-A and MAO-B by racemic α-methyltryptamine.

| Enzyme | IC50 (µM) | Reference |

| MAO-A | 0.049 | iatdmct2017.jp |

| MAO-B | > 82 | nih.gov |

Competitive and Non-Competitive Inhibition Mechanisms

Kinetic studies have indicated that the inhibition of MAO-A by α-methyltryptamine is competitive in nature. iatdmct2017.jp Competitive inhibition occurs when the inhibitor molecule binds to the same active site on the enzyme as the natural substrate, thereby preventing the substrate from binding. The structural similarity of α-methyltryptamine to the endogenous monoamine substrates of MAO-A, such as serotonin, likely underlies this competitive mechanism.

Interactions with Other Drug-Metabolizing Enzymes and Transporters (e.g., CYP, UGT)

While the primary focus of research has been on the interaction of α-methyltryptamine with MAO, its metabolism via hydroxylation and subsequent conjugation reactions strongly implies the involvement of other major drug-metabolizing enzyme systems. nih.govpsychonautwiki.org

Cytochrome P450 (CYP) Enzymes: The initial hydroxylation of the indole ring is likely mediated by various cytochrome P450 isoforms. mdpi.com Although specific CYP enzymes responsible for the metabolism of (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- have not been definitively identified in the literature, CYP2D6 and CYP3A4 are commonly involved in the metabolism of many xenobiotics, including tryptamine (B22526) derivatives. mdpi.com Further research is needed to elucidate the specific contributions of individual CYP isozymes.

UDP-Glucuronosyltransferases (UGTs): Following hydroxylation, the resulting metabolites are conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). simpleandpractical.com The identification of O-glucuronide and N-glucuronide metabolites in human studies confirms the involvement of the UGT pathway. nih.govpsychonautwiki.org UGTs are a major family of Phase II enzymes responsible for the detoxification and elimination of numerous drugs and endogenous compounds. simpleandpractical.com The specific UGT isoforms involved in the glucuronidation of hydroxylated α-methyltryptamine metabolites have not yet been characterized.

Implications of Enzyme Inhibition for Endogenous Substrate Metabolism

The potent and selective inhibition of MAO-A by (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- has significant implications for the metabolism of endogenous monoamine neurotransmitters. By inhibiting MAO-A, the compound effectively reduces the breakdown of serotonin, norepinephrine, and to a lesser extent, dopamine in the brain and peripheral tissues. usdoj.govpatsnap.com

This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. The increased levels of serotonin are thought to be a primary contributor to the psychoactive effects of the compound. ecddrepository.org Similarly, elevated levels of norepinephrine and dopamine can lead to stimulant-like effects. ecddrepository.org The sustained increase in synaptic monoamines due to MAO-A inhibition is a key mechanism underlying the compound's pharmacological actions.

Preclinical Neurobiological and Behavioral Investigations of Alphas 1h Indole 3 Ethanamine, Alpha Methyl

Animal Models of Behavioral Pharmacology

Exploration of Spontaneous Activity

Studies in animal models have demonstrated that (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- significantly influences spontaneous motor activity. Research has shown that the racemic mixture of alpha-methyltryptamine (B1671934) induces a notable and prolonged increase in spontaneous activity in mice nih.gov. This effect is indicative of the compound's stimulant properties on the central nervous system. However, other studies have reported an inhibition of locomotor activity in mice, suggesting that the effect on spontaneous activity may be complex and possibly dose-dependent nih.govresearchgate.net.

Induction of Specific Behavioral Responses (e.g., Head-Twitch Response in Rodents)

A key behavioral marker for the hallucinogenic potential of substances in rodents is the head-twitch response (HTR). It is well-established that the HTR is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors nih.gov. Preclinical studies have consistently shown that alpha-methylated tryptamine (B22526) derivatives, including (alphaS)-1H-Indole-3-ethanamine, alpha-methyl-, induce the HTR in mice nih.govresearchgate.netnih.govnih.gov. This response is a rapid, side-to-side rotational head movement. The induction of HTR by this compound strongly suggests an interaction with the serotonergic system, particularly the 5-HT2A receptor subtype, which is a key target for classic hallucinogens nih.govnih.gov. The ability of the 5-HT2A receptor antagonist M100907 to block the HTR induced by AMT further supports this mechanism nih.govresearchgate.net.

Serotonergic and Dopaminergic System Involvement in Behavioral Effects

The behavioral effects of (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- appear to be mediated by both the serotonergic and dopaminergic systems nih.govusdoj.gov. The hyperactivity induced by AMT in mice can be prevented by pretreatment with pimozide, a dopamine (B1211576) receptor antagonist, and alpha-methyl-para-tyrosine (AMPT), an inhibitor of dopamine synthesis nih.gov. Similarly, pretreatment with methysergide, a serotonin receptor antagonist, or para-chlorophenylalanine (PCPA), which depletes serotonin, also antagonizes the hyperactivity nih.gov. These findings suggest that the stimulant effects of the compound are not mediated by a single neurotransmitter system but rather by a complex interplay between dopaminergic and serotonergic pathways nih.govusdoj.gov. The compound acts as a reuptake inhibitor and releasing agent for serotonin, norepinephrine (B1679862), and dopamine wikipedia.org.

Neurochemical Alterations in Preclinical Models

Effects on Brain Monoamine Levels (e.g., Serotonin, Dopamine, Norepinephrine)

Preclinical studies have demonstrated that (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- significantly alters the levels of monoamine neurotransmitters in the brain. Acute administration of AMT has been shown to have a significant impact on dopaminergic and serotonergic systems in various regions of the rat brain nih.gov. Specifically, alpha-methylated tryptamine derivatives have been found to increase brain serotonin (5-HT) levels in several areas, including the hypothalamus, hippocampus, brainstem, striatum, and cortex nih.gov. This increase in 5-HT levels is likely due to the compound's ability to inhibit monoamine oxidase (MAO), particularly MAO-A, an enzyme responsible for the breakdown of serotonin nih.govusdoj.govwikipedia.org.

| Brain Region | Effect on Serotonin (5-HT) Levels |

|---|---|

| Hypothalamus | Increased |

| Hippocampus | Increased |

| Brainstem | Increased |

| Striatum | Increased |

| Cortex | Increased |

Alterations in Neurotransmitter Metabolite Concentrations

In addition to its effects on monoamine levels, (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- also influences the concentrations of their metabolites. A systematic investigation in the rat brain following acute administration of AMT examined its effects on the metabolites of dopamine (3,4-dihydroxyphenylacetic acid - DOPAC and homovanillic acid - HVA) and serotonin (5-hydroxyindoleacetic acid - 5-HIAA) nih.gov. One study on a fluorinated analog of alpha-methyltryptamine showed a decrease in the levels of 5-HIAA in several brain regions nih.gov. This reduction in 5-HIAA is consistent with the inhibition of MAO-A, as less serotonin is being broken down into its primary metabolite nih.gov.

| Neurotransmitter | Metabolite | Effect on Metabolite Concentration |

|---|---|---|

| Dopamine | DOPAC | Altered |

| Dopamine | HVA | Altered |

| Serotonin | 5-HIAA | Decreased |

Enzyme Activity Modulation in Brain Tissue (e.g., MAO)

(alphaS)-1H-Indole-3-ethanamine, alpha-methyl-, a compound belonging to the tryptamine class, has been identified as a reversible inhibitor of the enzyme monoamine oxidase (MAO) both in vitro and in vivo. wikipedia.orgiiab.me This inhibition is a key facet of its neurobiological activity. The alpha-methylation of the tryptamine structure makes the compound a relatively poor substrate for MAO-A, which contributes to a longer biological half-life and facilitates its entry into the central nervous system. wikipedia.orgiiab.me

| Compound | Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| alpha-Methyltryptamine (AMT) | MAO-A | 380 nM | wikipedia.org |

| AMT Analogs (13 studied) | MAO-A | 0.049 - 166 µM | researchgate.netnih.gov |

| AMT Analogs (4 of 13 studied) | MAO-B | 82 - 376 µM | researchgate.netnih.gov |

Tracers in Neuropharmacological Research

The L-isomer of the related compound alpha-methyltryptophan (which corresponds to the S-configuration), often labeled with a positron-emitting isotope like carbon-11 (¹¹C), serves as a valuable tracer in neuropharmacological research, particularly for use with positron emission tomography (PET). wikipedia.orgcore.ac.uk While not identical to (alphaS)-1H-Indole-3-ethanamine, alpha-methyl-, this tracer, alpha-[¹¹C]methyl-L-tryptophan, is metabolized in the body to alpha-methylserotonin and, to a lesser extent, alpha-methyltryptamine. wikipedia.orgnih.gov Its ability to cross the blood-brain barrier and participate in the serotonin synthesis pathway allows researchers to non-invasively study the dynamics of this neurotransmitter system in the living brain. wikipedia.orgnih.gov

Application as Radioligands for Receptor Mapping

While alpha-[¹¹C]methyl-L-tryptophan is not a radioligand in the traditional sense of binding directly to a specific receptor population for density mapping, it is used to create detailed functional maps of regional metabolic activity. nih.gov PET scans utilizing this tracer generate images that reflect the rate of serotonin synthesis across different brain regions. core.ac.uknih.gov This provides an indirect but powerful method for mapping the functional capacity and integrity of the serotonergic system. By visualizing areas of high or low tracer uptake and metabolism, researchers can identify brain regions with altered serotonin synthesis, which is relevant in various neurological and psychiatric conditions. nih.gov

Use in Investigating Serotonin Synthesis Rate in Vivo

A primary application of alpha-[¹¹C]methyl-L-tryptophan in preclinical and clinical research is the in vivo measurement of serotonin synthesis rates. nih.govnih.gov Following intravenous injection, dynamic PET scans track the uptake and metabolic trapping of the tracer in the brain. nih.gov Kinetic models, such as the Patlak plot, are then applied to the imaging data to calculate the unidirectional uptake rate constant, which serves as a reliable index of serotonin synthesis capacity. nih.govnih.gov

This technique allows for the creation of quantitative, pixel-by-pixel functional images of serotonin synthesis throughout the brain. nih.gov These detailed maps enable researchers to make statistical comparisons of synthesis rates between different brain regions, across different individuals, or before and after a specific intervention. nih.gov This methodology has been validated in animal models and applied in human studies to enhance the understanding of the serotonergic system's role in brain function. core.ac.uknih.gov

Brain Distribution and Accumulation in Animal Models

Animal studies have been crucial in characterizing the distribution and accumulation of this tracer within the brain. In preclinical research using rats, autoradiography following the administration of labeled alpha-methyl-L-tryptophan revealed a distinct pattern of distribution. nih.gov High concentrations of the tracer were observed in brain regions known to be rich in serotonergic cell bodies, most notably the raphe nuclei. nih.gov

Further investigation at the microscopic level confirmed that the synthesized metabolite, α-methyl-serotonin, was localized within serotonergic neurons and their nerve terminals. nih.gov Studies have also shown that this metabolite is stored in a way that it can be released by potassium-induced depolarization, suggesting it enters the same releasable pool as endogenous serotonin. nih.gov Another study examining the effects of AMT administration in rats systematically investigated changes in monoamine neurotransmitters and their metabolites in the prefrontal cortex, nucleus accumbens, dorsolateral striatum, and hippocampus, indicating broad effects across these key brain structures. nih.gov

Analytical Methodologies for Alphas 1h Indole 3 Ethanamine, Alpha Methyl and Its Metabolites in Research

Chromatographic Techniques

Chromatography is the cornerstone of analyzing complex biological mixtures, enabling the separation of the parent compound from its various metabolites and endogenous matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-HRMS/MS) for Identification and Quantification

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a primary tool for the definitive identification and quantification of 1H-Indole-3-ethanamine, alpha-methyl- and its metabolites. nih.govnih.gov This technique offers high sensitivity and specificity, making it ideal for detecting trace amounts in complex matrices like blood and urine. nih.gov

Research using human hepatocyte incubations has successfully identified numerous metabolites through LC-HRMS/MS analysis. nih.govnih.gov The primary metabolic transformations observed include hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation. nih.gov The analysis can be challenging due to the compound's low molecular mass, which can lead to poor fragmentation and low signal intensity in the mass spectrometer. nih.gov A significant analytical artifact is in-source fragmentation, characterized by the loss of the amine group. nih.gov

The table below summarizes key data for metabolites identified in human hepatocyte incubations, demonstrating the utility of LC-HRMS/MS.

| Metabolite ID | Retention Time (min) | Metabolic Transformation | Elemental Composition | [M+H]⁺ Accurate Mass | Mass Error (ppm) |

| Mhep1 | 3.06 | Hydroxylation + O-Glucuronidation | C₁₇H₂₂N₂O₇ | 367.1500 | -1.1 |

| Mhep2 | 4.65 | Hydroxylation | C₁₁H₁₄N₂O | 191.1128 | -0.9 |

| Mhep3 | 5.08 | Hydroxylation + O-Sulfation | C₁₁H₁₄N₂O₄S | 271.0747 | -0.8 |

| Mhep4 | 6.15 | Hydroxylation | C₁₁H₁₄N₂O | 191.1128 | -0.9 |

| Mhep5 | 6.35 | Hydroxylation + O-Glucuronidation | C₁₇H₂₂N₂O₇ | 367.1500 | -1.1 |

| Mhep6 | 7.15 | Hydroxylation + O-Sulfation | C₁₁H₁₄N₂O₄S | 271.0747 | -0.8 |

| Mhep9 | 13.11 | N-Acetylation | C₁₃H₁₆N₂O | 217.1335 | -0.8 |

This table is generated based on data from a study on the racemic mixture, α-methyltryptamine. nih.gov

For quantitative studies, LC-MS/MS methods are validated to establish parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and mature technology for comprehensive metabolite profiling. ucdavis.edu It provides high chromatographic resolution and is widely used for the simultaneous quantification of multiple metabolites in biological extracts. ucdavis.eduscience.gov For non-volatile compounds like the metabolites of 1H-Indole-3-ethanamine, alpha-methyl-, a derivatization step is necessary prior to analysis. ucdavis.edu This typically involves chemical modification, such as silylation or methoximation, to increase the volatility and thermal stability of the analytes. ucdavis.edu

The parent compound has a reported gas-liquid chromatographic retention index of 1740 on an SE-30 or OV-1 stationary phase (methyl silicone). nist.gov GC-MS-based methods are valuable for creating a profile or fingerprint of the metabolic state of a biological system following exposure to the compound. science.gov

The table below outlines typical parameters for GC-MS analysis in metabolite profiling.

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 250 µm DB-5MS or equivalent | Provides separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium at 1 mL/min | Transports the sample through the column. |

| Injection Temp. | 230-250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 70 °C to 310 °C at 5 °C/min) | Separates compounds with a wide range of boiling points. |

| Ion Source Temp. | 200 °C | Site of ionization of the analytes. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. |

This table is compiled from general methodologies for GC-MS metabolite profiling. ucdavis.edu

High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatography technique that serves as an efficient and cost-effective tool for the preliminary analysis and screening of compounds. nih.govjpbs.in Its advantages include minimal sample preparation, the ability to process numerous samples in parallel, and reduced solvent consumption. researchgate.netlongdom.org This makes HPTLC ideal for rapid screening of biological samples for the presence of the parent compound or its major metabolites before employing more complex techniques like LC-MS. eprajournals.com

In a study on related indole (B1671886) alkaloids, HPTLC was successfully used for simultaneous quantification. nih.gov The method involved separation on silica gel plates followed by post-chromatographic derivatization to visualize the compounds for densitometric analysis. nih.gov Such a method could be adapted for the preliminary analysis of 1H-Indole-3-ethanamine, alpha-methyl-.

The table below details a representative HPTLC method for indole alkaloids.

| Parameter | Specification |

| Stationary Phase | Silica gel 60F₂₅₄ HPTLC plates |

| Mobile Phase | Hexane-ethylacetate-methanol (5:4:1, v/v/v) |

| Detection | Post-chromatographic derivatization with Dragendorff's reagent |

| Quantification | Densitometric scanning at 520 nm |

This table is based on a validated method for other indole alkaloids. nih.gov

Chiral Chromatography for Stereoisomer Separation and Purity Assessment

Since the subject compound is a specific stereoisomer, (alphaS)-, chiral chromatography is indispensable for separating it from its enantiomer, (alphaR)-1H-Indole-3-ethanamine, alpha-methyl-. This is critical for assessing the enantiomeric purity of a sample and for studying stereoselective metabolism. Chiral separations can be achieved through both gas and liquid chromatography. gcms.cz

The primary method involves the use of a Chiral Stationary Phase (CSP). These phases are modified with a chiral selector, such as a derivatized cyclodextrin, which interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz

An alternative, indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column (e.g., silica gel). mdpi.com This method is not only useful for separation but can also aid in determining the absolute configuration of the enantiomers. mdpi.com

Spectroscopic and Spectrometric Characterization

While chromatography separates the compounds, mass spectrometry provides the data necessary for their structural identification.

Mass Spectrometry (MS) Fragmentation Analysis for Structural Elucidation of Metabolites

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the definitive technique for the structural elucidation of metabolites. nih.gov By colliding the ionized parent molecule and analyzing the resulting fragments, a structural fingerprint is created. The fragmentation pattern of the parent compound serves as a reference for identifying its metabolites.

For 1H-Indole-3-ethanamine, alpha-methyl-, the primary fragmentation in positive-ion mode involves an α-cleavage, resulting in the loss of the amine group from the side chain. nih.govmdpi.com This produces a characteristic major fragment ion. nih.govmdpi.com Further fragmentation of the indole ring system produces other diagnostic ions. nih.gov

When a metabolic transformation occurs, the mass of the parent ion and any fragment containing the modification site will shift accordingly. For example, hydroxylation adds 16 Da (+O), sulfation adds 80 Da (+SO₃), and glucuronidation adds 176 Da (+C₆H₈O₆). nih.govmdpi.com By analyzing these mass shifts in the fragmentation pattern, the identity and location of the metabolic modification can be determined. researchgate.net

The following table details the characteristic MS/MS fragmentation of the parent compound and the expected shifts for a common metabolite.

| Ion Description | Parent Compound (m/z) | Key Fragment Ions (m/z) |

| Protonated Molecule [M+H]⁺ | 175.1233 | - |

| Fragment from Amine Loss [M+H-NH₃]⁺ | - | 158.0964 |

| Further Fragmentation | - | 143.0730, 130.0651, 117.0573 |

| Example: Indole-Hydroxylated Metabolite | 191.1182 (+16 Da) | - |

| Hydroxylated Fragment from Amine Loss | - | 174.0913 (+16 Da) |

| Further Hydroxylated Fragments | - | 159.0679, 146.0600, 133.0522 (+16 Da) |

This table is constructed based on fragmentation data for the racemic mixture, α-methyltryptamine. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of (alphaS)-1H-Indole-3-ethanamine, alpha-methyl-. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular structure, including the chemical environment of each atom and the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring, the ethylamine (B1201723) side chain, and the alpha-methyl group.

Indole Ring Protons: The aromatic protons on the benzene portion of the indole ring (positions 4, 5, 6, and 7) would typically appear in the downfield region, approximately between δ 7.0 and 7.7 ppm. The proton at position 2 of the indole ring is expected to be a singlet or a narrow triplet around δ 7.0 ppm. A broad singlet corresponding to the indole N-H proton is also anticipated, typically appearing far downfield (δ 8.0-8.5 ppm or higher), with its exact position being concentration and solvent dependent.

Side Chain Protons: The protons of the side chain would be observed more upfield. The methine proton at the alpha position (α-H), being adjacent to the amine group, would likely resonate as a multiplet. The two diastereotopic protons of the β-methylene group (β-CH₂) would appear as distinct multiplets.

Alpha-Methyl Protons: The protons of the alpha-methyl group (α-CH₃) would give rise to a doublet signal due to coupling with the adjacent α-H proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Indole Ring Carbons: The eight carbon atoms of the indole ring would produce signals in the aromatic region of the spectrum, generally between δ 100 and 140 ppm.

Side Chain Carbons: The alpha-carbon, beta-carbon, and the methyl-carbon of the side chain would appear in the aliphatic region of the spectrum, typically upfield of the aromatic signals.

The precise chemical shifts are influenced by the solvent used for the analysis. The data presented in the following table are estimations based on typical values for tryptamine (B22526) derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (alphaS)-1H-Indole-3-ethanamine, alpha-methyl-

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole N-H | > 8.0 (broad singlet) | - |

| Indole C2 | ~7.0 (singlet) | ~122 |

| Indole Aromatic C-H | 7.0 - 7.7 (multiplets) | 111 - 127 |

| Indole Quaternary C | - | 128 - 136 |

| β-CH₂ | Multiplet | ~30-35 |

| α-CH | Multiplet | ~47-50 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Development and Validation of Bioanalytical Assays

The quantitative analysis of (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- and its metabolites in biological samples is essential for metabolic and forensic studies. nih.govnih.gov This requires the development and validation of robust bioanalytical assays.

Sample Preparation Techniques for Biological Matrices (e.g., Urine, Tissue Homogenates)

Effective sample preparation is critical to remove interferences from complex biological matrices like urine and blood, thereby enhancing the sensitivity and reliability of the analysis. Several extraction techniques have been employed.

Solid-Phase Extraction (SPE): This is a common and effective method for isolating tryptamines from biological fluids. One procedure for blood and urine involves using ZCDAU020 SPE columns. oup.com The process includes conditioning the column, applying the sample (buffered to pH 6), washing with water, acetic acid, and methanol to remove interfering substances, and finally eluting the target analyte with a mixture of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2). oup.com In another method for quantifying the compound in postmortem blood and tissue, SPE was used prior to derivatization and GC-MS analysis. researchgate.netresearchgate.net

Supported Liquid Extraction (SLE): An alternative to traditional liquid-liquid extraction, SLE has also been utilized. One documented method for both whole blood and urine uses an Extrelut column for extraction. nih.gov

Derivatization: To improve chromatographic properties and mass spectrometric sensitivity, especially for GC-MS analysis, derivatization is often performed after extraction. Common derivatizing agents include acetic anhydride and pentafluoropropionic anhydride (PFPA). researchgate.netresearchgate.netnih.gov The derivatization step converts the primary amine group into a less polar and more volatile derivative.

Table 2: Summary of Sample Preparation Techniques

| Matrix | Technique | Key Reagents/Materials | Post-Extraction Step |

|---|---|---|---|

| Blood, Urine | Solid-Phase Extraction (SPE) | ZCDAU020 columns, Phosphate buffer (pH 6), Methylene chloride/isopropanol/ammonium hydroxide | Evaporation and reconstitution |

| Blood, Urine | Supported Liquid Extraction (SLE) | Extrelut column | Derivatization with acetic anhydride |

Internal Standard Applications for Quantitative Accuracy

The use of an appropriate internal standard (IS) is fundamental for achieving accurate and precise quantification in bioanalytical methods. The IS helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. kcasbio.comijpbms.com

For the analysis of (alphaS)-1H-Indole-3-ethanamine, alpha-methyl-, several different compounds have been employed as internal standards:

Structural Analogs: Compounds with similar chemical structures and properties are often used. For instance, 5-methoxy-alpha-methyltryptamine has been used as an IS for the quantification of alpha-methyltryptamine (B1671934) in fatal intoxication cases. researchgate.netresearchgate.net Another study utilized bupivacaine as the IS for a GC-MS method. nih.gov

Stable Isotope-Labeled (SIL) Standards: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., deuterated alpha-methyltryptamine). lcms.czwisdomlib.org SIL standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same matrix effects, leading to the most accurate correction. kcasbio.com While a specific deuterated standard for this compound was not detailed in the reviewed literature, mescaline-d9 was used as an IS in a general screening method for designer tryptamines and phenethylamines. oup.com

Table 3: Examples of Internal Standards Used for α-Methyltryptamine Quantification

| Internal Standard | Analytical Method | Matrix |

|---|---|---|

| 5-methoxy-alpha-methyltryptamine | GC-MS | Blood, Tissue, Gastric Contents |

| Bupivacaine | GC-MS | Whole Blood, Urine |

| Mescaline-d9 | GC-MS | Blood, Urine |

Limits of Detection and Quantification for Research Purposes

The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of a bioanalytical assay, defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These limits vary depending on the analytical technique and the matrix being analyzed.

Several studies have reported LOD and LOQ values for alpha-methyltryptamine:

A gas chromatography-mass spectrometry (GC-MS) method for whole blood and urine reported a method detection limit (MDL) of 1 ng/mL in blood and 5 ng/mL in urine. nih.gov

In a comparative study of different analytical techniques, the LOD for GC/MS was found to be in the range of 0.5 to 15 µg/mL, while for LC/UV-absorption, it was 0.3 to 1.0 µg/mL. researchgate.net

Another method reported LODs between 1.0 and 5.0 ng/mL. researchgate.net

A quantitative method developed for a forensic case used a calibration curve ranging from 50 to 500 ng/mL, suggesting an LOQ in the vicinity of 50 ng/mL. researchgate.netresearchgate.net

These values demonstrate that sensitive methods are available for detecting (alphaS)-1H-Indole-3-ethanamine, alpha-methyl- at concentrations relevant to both clinical and forensic investigations.

Table 4: Reported Limits of Detection (LOD) and Quantification (LOQ)

| Analytical Technique | Matrix | LOD | LOQ/Linearity Range |

|---|---|---|---|

| GC-MS | Whole Blood | 1 ng/mL | 10 - 750 ng/mL |

| GC-MS | Urine | 5 ng/mL | 10 - 750 ng/mL |

| LC-MS/MS | Plasma/Urine | 1.0 - 5.0 ng/mL | Not specified |

| GC-MS | Blood, Tissue | Not specified | 50 - 500 ng/mL |

| GC/MS | Standard | 0.5 - 15 µg/mL | Not specified |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (alphaS)-α-methyl-1H-indole-3-ethanamine, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via reductive amination of substituted indole precursors. For example, the hydrochloride salt form (CAS 14702-62-6) can be prepared using racemic resolution with chiral auxiliaries or asymmetric catalysis . Purity validation involves high-performance liquid chromatography (HPLC) with UV detection (λmax ~220 nm) and mass spectrometry (MS) to confirm molecular weight (C11H14N2, MW 174.25) . Crystallographic characterization using SHELX software (e.g., SHELXL for refinement) ensures structural accuracy, though this requires high-quality single crystals .

Q. How should researchers handle (alphaS)-α-methyl-1H-indole-3-ethanamine safely in laboratory settings?

- Methodological Answer : While specific hazard data are limited, general indole-ethanamine derivatives require precautions due to potential neuroactivity. Use fume hoods, nitrile gloves, and lab coats. Refer to analogous safety data sheets (SDS) for guidance (e.g., tryptamine derivatives recommend storage at -20°C for stability) . Note that SDS for this compound may lack full classification, so treat it as a "research-use-only" substance with unknown toxicity .

Advanced Research Questions

Q. What computational strategies are used to analyze the binding interactions of (alphaS)-α-methyl-1H-indole-3-ethanamine with neurodegenerative disease targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) and docking studies are employed to assess interactions with enzymes like human acetylcholinesterase (hAChE) and β-secretase (BACE-1). Key parameters include:

- RMSD : Measures structural stability. For hBChE, binding reduces average RMSD from 1.8590 Å (apo) to 1.4731 Å (bound), indicating stabilized enzyme-ligand complexes .

- RMSF : Quantifies residue flexibility. Bound systems show reduced RMSF (e.g., hBChE: 0.9531 Å → 0.8745 Å), suggesting rigidification of active sites .

- SASA and H-bonds : Solvent-accessible surface area (SASA) and hydrogen-bond counts (e.g., ~127 H-bonds in hBChE complexes) validate binding stability .

Q. How does (alphaS)-α-methyl-1H-indole-3-ethanamine influence amyloid-β (Aβ) fibril dynamics in Alzheimer’s disease models?

- Methodological Answer : MD simulations of Aβ fibrils show that the compound increases mean RMSD values (4.8708 Å → 6.3524 Å), indicating fibril destabilization. This correlates with elevated fluctuations in residues 10–80 ns, suggesting structural reorganization . Radar plots of physicochemical properties (e.g., logP, polar surface area) further predict blood-brain barrier permeability and multitarget potential .

Q. What crystallographic challenges arise in resolving the stereochemistry of (alphaS)-α-methyl-1H-indole-3-ethanamine?

- Methodological Answer : The α-methyl group introduces chirality, complicating phase determination. SHELXD (for heavy-atom substructures) and SHELXE (for density modification) are critical for experimental phasing. High-resolution data (<1.2 Å) and twinning detection (via Hooft statistics) are required to resolve the (alphaS) configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.